![molecular formula C24H23F3N4O4S B2375679 7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-74-2](/img/no-structure.png)

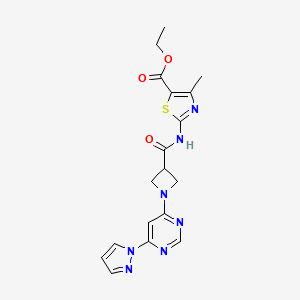

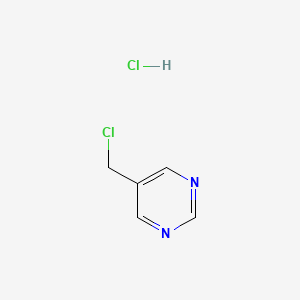

7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule is a complex organic compound with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecule’s structure includes a quinazolinone moiety, a piperazine ring, and a trifluoromethyl group. These groups could influence the molecule’s conformation, reactivity, and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

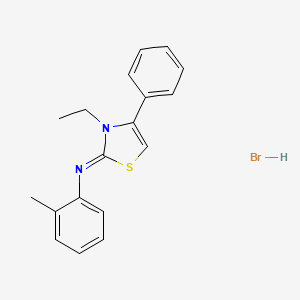

- Examples : The method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

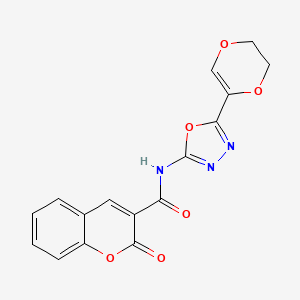

- Application : The compound (1) exhibits potent, orally active DPP-IV inhibition (IC₅₀ = 18 nM) with excellent selectivity over other proline-selective peptidases. It also demonstrates good oral bioavailability and in vivo efficacy in animal models .

- Application : The compound’s derivatives have been synthesized and evaluated for antimicrobial activity. Further studies are needed to explore their potential in this field .

- Application : A library of substituted derivatives, including this compound, was screened for in vitro cytotoxicity against various cell lines. It’s worth investigating its potential as an anticancer agent .

- Application : The compound can serve as a precursor for novel heterocyclic compounds. Its unique structure may lead to interesting pharmacological properties .

- Application : The compound participates in a radical chain reaction for the formal hydrogenation of alkenes. This strategy, involving catechol boronic esters, provides a route to alkanes .

Catalytic Protodeboronation

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Antimicrobial Evaluation

Cytotoxic Activity

Heterocyclic Synthesis

Hydroboration-Deboronation Strategy

Mecanismo De Acción

Direcciones Futuras

Propiedades

Número CAS |

688054-74-2 |

|---|---|

Nombre del producto |

7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |

Fórmula molecular |

C24H23F3N4O4S |

Peso molecular |

520.53 |

Nombre IUPAC |

7-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C24H23F3N4O4S/c25-24(26,27)15-3-1-4-16(11-15)29-7-9-30(10-8-29)21(32)5-2-6-31-22(33)17-12-19-20(35-14-34-19)13-18(17)28-23(31)36/h1,3-4,11-13H,2,5-10,14H2,(H,28,36) |

Clave InChI |

CJOZTYVXRAXVLC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)

![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)

![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)

![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)